Cytotoxic Potential of 6-Nitroindazole-Based Derivatives vs. Parent Scaffold
A 6-nitroindazole-containing derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), demonstrated a 4-fold increase in cytotoxic potency against THP-1 leukemia cells compared to its parent compound, Ludartin, with an IC50 of 2.8 µM for NDHL [1]. This suggests that the 6-nitroindazole substructure present in 6-nitro-4-(trifluoromethyl)-1H-indazole can confer significant potency enhancements when incorporated into bioactive molecules.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.8 µM (for (11R)-13-(6-nitroindazole)-11,13-dihydroludartin, NDHL) |
| Comparator Or Baseline | Ludartin (parent compound) |
| Quantified Difference | NDHL was 4 times more potent than Ludartin |
| Conditions | THP-1 human leukemia cell line |
Why This Matters
This data indicates that the 6-nitroindazole moiety is a validated fragment for enhancing cytotoxic activity, making 6-nitro-4-(trifluoromethyl)-1H-indazole a rationally selected building block for anticancer drug discovery programs.
- [1] Lone, S. H., Bhat, K. A., Majeed, R., Hamid, A., & Khuroo, M. A. (2015). Synthesis and biological evaluation of amino analogs of Ludartin: potent and selective cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 25(13), 2686-2690. View Source
